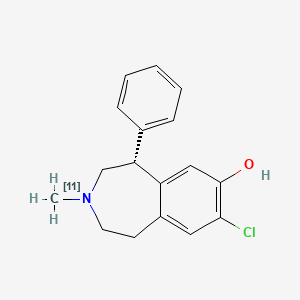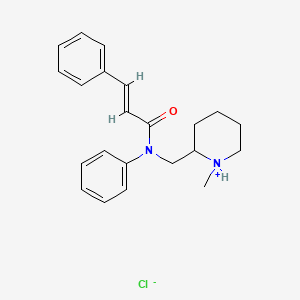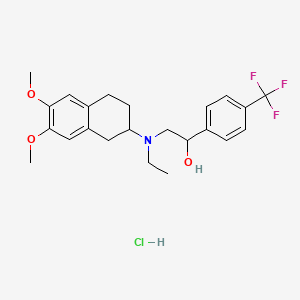
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanol, alpha-((ethyl(1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-4-(trifluoromethyl)-, hydrochloride is a complex organic compound. It features a benzenemethanol core with various functional groups, including an ethyl group, a tetrahydro-6,7-dimethoxy-2-naphthalenyl group, and a trifluoromethyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including:
Formation of the benzenemethanol core: This could be achieved through a Friedel-Crafts alkylation reaction.
Introduction of the ethyl group: This might involve an alkylation reaction using ethyl halides.
Incorporation of the tetrahydro-6,7-dimethoxy-2-naphthalenyl group: This could be done through a series of reactions, including hydrogenation and methoxylation.
Addition of the trifluoromethyl group: This might involve a trifluoromethylation reaction using reagents like trifluoromethyl iodide.
Formation of the hydrochloride salt: This is typically done by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the benzenemethanol core.
Reduction: Reduction reactions could occur at the naphthalenyl group.
Substitution: The trifluoromethyl group might participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
It might be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
The compound could be investigated for its potential therapeutic effects, such as acting as a drug candidate for certain diseases.
Industry
It might be used in the development of new materials or as a specialty chemical in various industrial processes.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound acts as a drug, it might interact with specific molecular targets like enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzenemethanol derivatives: Compounds with similar benzenemethanol cores but different substituents.
Naphthalenyl derivatives: Compounds with similar naphthalenyl groups but different functional groups.
Trifluoromethyl compounds: Compounds with trifluoromethyl groups but different core structures.
Uniqueness
The unique combination of functional groups in this compound might confer specific properties, such as enhanced biological activity or unique chemical reactivity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
116680-77-4 |
|---|---|
Fórmula molecular |
C23H29ClF3NO3 |
Peso molecular |
459.9 g/mol |
Nombre IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-ethylamino]-1-[4-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C23H28F3NO3.ClH/c1-4-27(14-20(28)15-5-8-18(9-6-15)23(24,25)26)19-10-7-16-12-21(29-2)22(30-3)13-17(16)11-19;/h5-6,8-9,12-13,19-20,28H,4,7,10-11,14H2,1-3H3;1H |
Clave InChI |
SACXMDRLQBMTLQ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(C1=CC=C(C=C1)C(F)(F)F)O)C2CCC3=CC(=C(C=C3C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


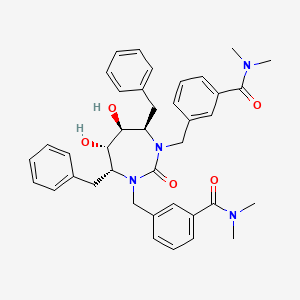
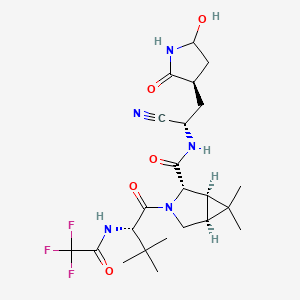
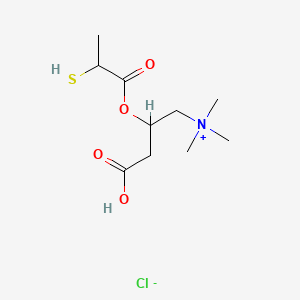
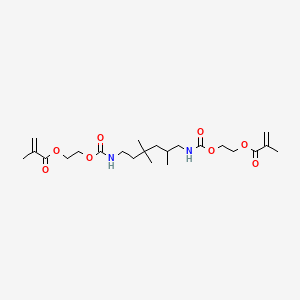
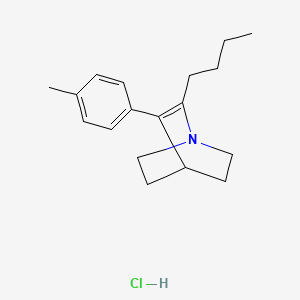
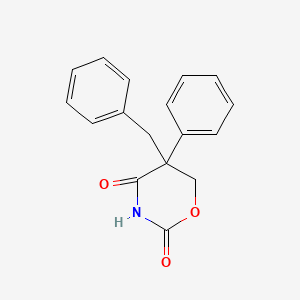

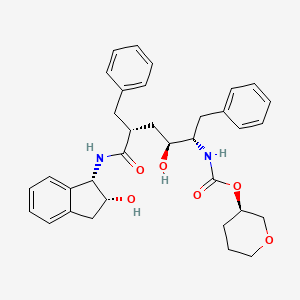
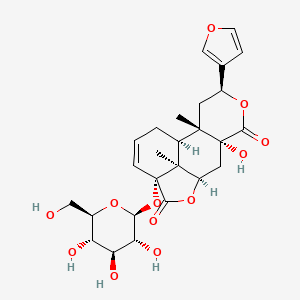
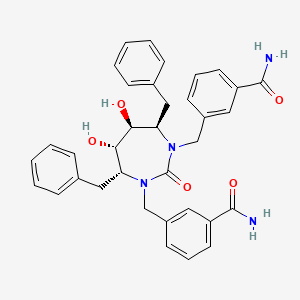

![N-benzyl-4-[(1,2-dimethyl-1,2,4-triazol-1-ium-3-yl)diazenyl]-N-ethylaniline;tetrachlorozinc(2-)](/img/structure/B12779229.png)
